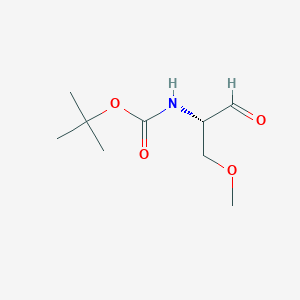
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound, in particular, may have applications in medicinal chemistry due to its potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable electrophile, such as an alkyl halide or an acyl chloride. The reaction conditions may include the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Industry: Used in the production of other chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of (S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar structural features.
(S)-tert-butyl (1-hydroxy-3-oxopropan-2-yl)carbamate: A hydroxylated analog with different chemical properties.
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)urea: A related urea derivative with potential biological activity.
Uniqueness
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its methoxy group and carbamate moiety can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
145296-43-1 |
|---|---|
分子式 |
C9H17NO4 |
分子量 |
203.24 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-methoxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
InChIキー |
LPYDCOMBGHGXAC-SSDOTTSWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C=O |
正規SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
同義語 |
Carbamic acid, [(1S)-1-formyl-2-methoxyethyl]-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















